![molecular formula C48H27Cl3 B13125676 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene is an organic compound characterized by a central benzene ring substituted with three phenyl rings, each bearing a 4-chlorophenyl ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and 4-chlorophenylacetylene.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 1,3,5-tribromobenzene reacts with 4-chlorophenylacetylene in the presence of a palladium catalyst, copper(I) iodide, and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, including catalyst loading, temperature, and reaction time, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced products.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: It is employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Chemical Sensors: The compound’s ability to undergo redox reactions makes it suitable for use in chemical sensors and biosensors.
Catalysis: It can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.
Mécanisme D'action
The mechanism of action of 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene involves its interaction with molecular targets through π-π stacking and electronic interactions. The compound’s extended π-conjugated system allows it to participate in charge transfer processes, making it effective in electronic applications. Additionally, its ability to form stable complexes with transition metals contributes to its catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-tris(4-aminophenyl)benzene
- 1,3,5-tris(4-carboxyphenyl)benzene
- 1,3,5-tris(4-bromophenyl)benzene
Uniqueness
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene is unique due to the presence of 4-chlorophenyl ethynyl groups, which impart distinct electronic properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C48H27Cl3 |
|---|---|
Poids moléculaire |
710.1 g/mol |
Nom IUPAC |
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene |
InChI |
InChI=1S/C48H27Cl3/c49-46-25-13-37(14-26-46)4-1-34-7-19-40(20-8-34)43-31-44(41-21-9-35(10-22-41)2-5-38-15-27-47(50)28-16-38)33-45(32-43)42-23-11-36(12-24-42)3-6-39-17-29-48(51)30-18-39/h7-33H |
Clé InChI |
WWPZIIKGHGZRPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-Dichlorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125595.png)
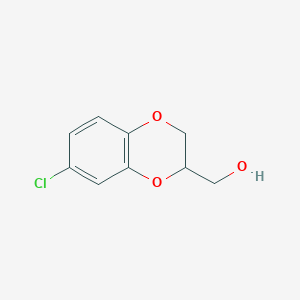
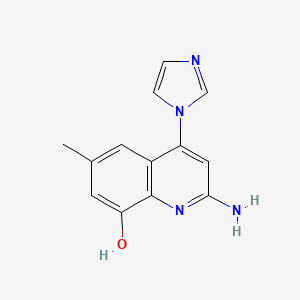

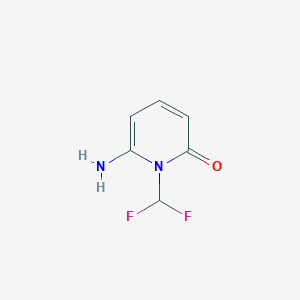

![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)
![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)
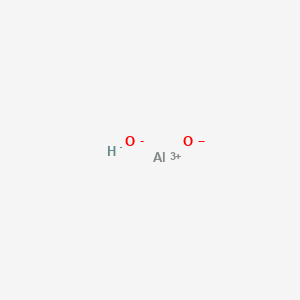
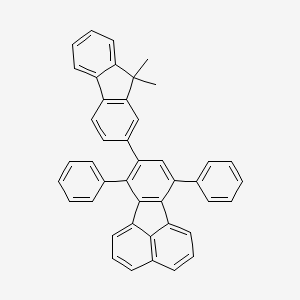
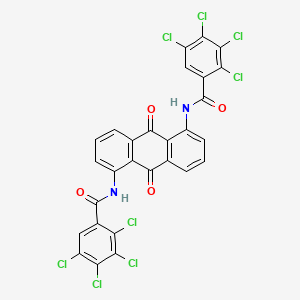
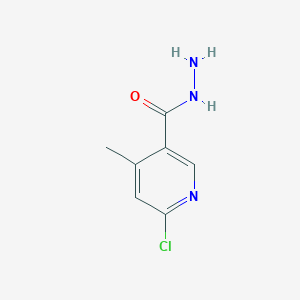

![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)
